
N-(2,5-dichlorophenyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTA is a small molecule that belongs to the class of acetamides. It was first synthesized in the 1970s and has since gained significant attention in the scientific community for its unique properties. DTA is a highly potent compound that has been shown to have a wide range of biological activities, making it an attractive target for drug discovery and scientific research.
Mécanisme D'action
DTA exerts its biological effects by inhibiting the activity of several enzymes involved in the inflammatory response. Specifically, DTA inhibits the activity of COX-1, COX-2, 5-LOX, and PLA2. This leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and platelet-activating factor (PAF). Additionally, DTA has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
DTA has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory mediators, leading to a decrease in inflammation and pain. Additionally, DTA has been shown to have antitumor activity, possibly through the induction of apoptosis and inhibition of angiogenesis. DTA has also been investigated for its potential effects on glucose and lipid metabolism, with some studies suggesting that it may have hypoglycemic and hypolipidemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
DTA has several advantages for use in lab experiments. It is a highly potent compound that can be used at low concentrations, making it cost-effective. Additionally, DTA has been extensively studied and its mechanism of action is well understood, making it a reliable tool for investigating the role of inflammatory mediators in various diseases. However, there are also some limitations to using DTA in lab experiments. For example, DTA has been shown to have some cytotoxic effects, which may limit its use in certain cell-based assays. Additionally, DTA has a short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on DTA. One area of interest is the development of DTA analogs with improved pharmacological properties. Additionally, further investigation is needed to fully understand the mechanism of action of DTA and its potential effects on glucose and lipid metabolism. DTA may also have potential applications in the treatment of various inflammatory diseases, and further studies are needed to investigate its efficacy in vivo. Finally, DTA may have potential applications in the field of oncology, and further studies are needed to investigate its antitumor activity and potential use as an anticancer agent.
In conclusion, DTA is a highly potent compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action is well understood, and it has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. While there are some limitations to using DTA in lab experiments, it remains a valuable tool for investigating the role of inflammatory mediators in various diseases. Future research on DTA may lead to the development of new treatments for inflammatory diseases and cancer.
Méthodes De Synthèse
DTA can be synthesized using a variety of methods, including the reaction of 2,5-dichloroaniline with 2-thiophenecarboxylic acid followed by acylation with acetic anhydride. The final product is obtained after purification using column chromatography. The purity of DTA can be verified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Applications De Recherche Scientifique
DTA has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of several enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and phospholipases (PLA). DTA has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, DTA has been shown to have antitumor activity and has been investigated as a potential anticancer agent.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS/c13-8-3-4-10(14)11(6-8)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQANIQYPHUHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

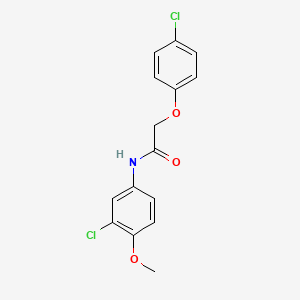
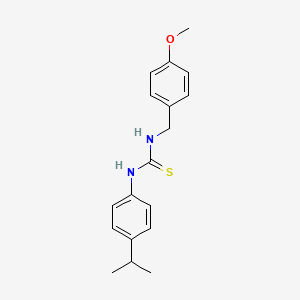
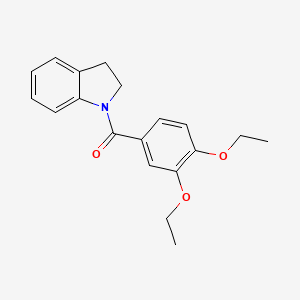

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)

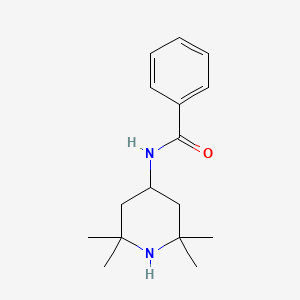
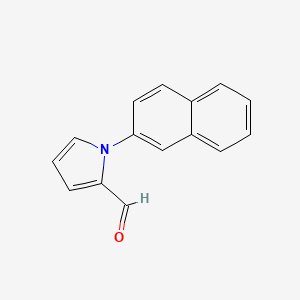
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
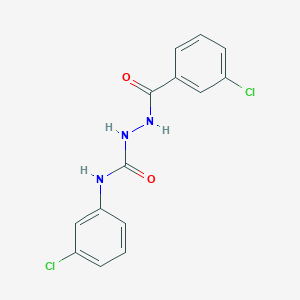
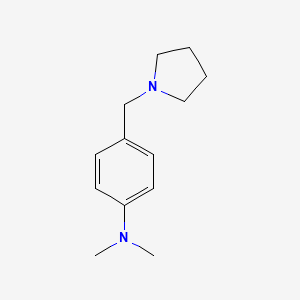
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)
